molecular formula C8H8IN3 B1292583 3-Iodo-6-methyl-1H-indazol-5-amine CAS No. 1000343-40-7

3-Iodo-6-methyl-1H-indazol-5-amine

Cat. No. B1292583
M. Wt: 273.07 g/mol
InChI Key: KHCABMPYPIFRLE-UHFFFAOYSA-N
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Description

The compound "3-Iodo-6-methyl-1H-indazol-5-amine" is a derivative of the indazole class, which is a heterocyclic compound featuring a pyrazole ring fused to a benzene ring. Indazole derivatives are of significant interest due to their diverse pharmacological activities and their applications in medicinal chemistry. Although the provided papers do not directly discuss "3-Iodo-6-methyl-1H-indazol-5-amine," they do provide insights into the synthesis, structure, and biological activities of related indazole compounds, which can be extrapolated to understand the potential characteristics of the compound .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-1,2,4-triazol-3-amines is described as a metal- and oxidant-free three-component desulfurization and deamination condensation process, which could potentially be adapted for the synthesis of indazole analogs . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction, which is a common strategy in the synthesis of indazole derivatives . These methods highlight the versatility and environmental friendliness of current synthetic approaches to indazole compounds.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions that stabilize their conformation. For example, the crystal structure of a triazole-pyrimidine hybrid molecule shows intramolecular hydrogen bonding and a supramolecular chain formation in the crystal lattice . These structural features are crucial for the biological activity and could be relevant for "3-Iodo-6-methyl-1H-indazol-5-amine" as well.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization through reactions such as acylation, alkylation, or condensation with other pharmacophores. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electron density distribution within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the iodo and methyl groups in "3-Iodo-6-methyl-1H-indazol-5-amine" can affect these properties. For example, the introduction of a halogen can increase the compound's molecular weight and potentially its lipophilicity, which is an important factor in drug design. The chemical properties, such as acidity or basicity, can also be deduced from the functional groups present in the molecule .

Scientific Research Applications

Palladium-Catalyzed Reactions

3-Iodo-6-methyl-1H-indazol-5-amine has been utilized in palladium-catalyzed reactions. For example, a study has shown the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions under microwave-assisted conditions. This method provided a rapid and efficient route to access various substituted 1H-indazol-5-amines, highlighting the compound's utility in synthesizing biologically relevant molecules (Wang et al., 2015).

Synthesis of Fused Tetracyclic Heterocycles

Another study focused on the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions. In this research, 3-Iodo-6-methyl-1H-indazol-5-amine was among the amines used to generate a variety of heterocyclic compounds, demonstrating the compound's versatility in contributing to the diversity of synthetic organic chemistry (Li et al., 2013).

Halogen Bonding in Drug Design

Moreover, the study of halogen bonding interactions in the design of potent inhibitors and antifungal compounds has been a significant area of application. A particular study investigated the halogen bonding between a ligand containing an iodo substituent and the pyruvate dehydrogenase complex E1 component. The findings highlight the role of iodine in halogen bonding, which can influence the optimization of bioactive compounds (He et al., 2020).

Antimicrobial and Antitumor Activities

There's also interest in exploring the biological activities of compounds synthesized from 3-Iodo-6-methyl-1H-indazol-5-amine. For instance, novel derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities, indicating the potential of these compounds in medicinal chemistry (El-Hashash et al., 2015).

Future Directions

The future directions for research on “3-Iodo-6-methyl-1H-indazol-5-amine” and similar compounds could involve further exploration of their synthesis methods and potential medicinal applications. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

properties

IUPAC Name

3-iodo-6-methyl-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCABMPYPIFRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646658
Record name 3-Iodo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methyl-1H-indazol-5-amine

CAS RN

1000343-40-7
Record name 3-Iodo-6-methyl-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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